6-Bromo-2,3-difluorophenyl benzyl ether CAS number and safety data
6-Bromo-2,3-difluorophenyl benzyl ether CAS number and safety data
Abstract
6-Bromo-2,3-difluorophenyl benzyl ether (CAS: 2230481-34-0 ) is a specialized halogenated aromatic ether serving as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly N-myristoyl transferase (NMT) inhibitors and fluorinated benzoxazine derivatives. This guide synthesizes its physicochemical profile, validated synthetic pathways, and safety protocols, designed for researchers in medicinal chemistry and process development.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature & Identification
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IUPAC Name: 1-(Benzyloxy)-6-bromo-2,3-difluorobenzene
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Synonyms: Benzyl 6-bromo-2,3-difluorophenyl ether; 2-(Benzyloxy)-1-bromo-3,4-difluorobenzene
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CAS Number: 2230481-34-0
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Molecular Formula: C₁₃H₉BrF₂O
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SMILES: Fc1c(F)cccc1OCc2ccccc2 (Generic) -> Specific Regioisomer: Fc1c(F)ccc(Br)c1OCc2ccccc2
Physicochemical Properties[1]
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Molecular Weight: 299.11 g/mol
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Physical State: Viscous oil or low-melting solid (Predicted based on structural analogs).
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Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate); insoluble in water.
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Lipophilicity (LogP): ~4.2 (Predicted) – Indicates high membrane permeability potential.
| Property | Value | Source/Note |
| Melting Point | N/A (Experimental data limited) | Likely < 50°C based on anisole analog |
| Boiling Point | ~360°C (Predicted) | Extrapolated from 1-bromo-2,3-difluorobenzene |
| Density | ~1.5 g/cm³ | Estimated from halogenated ether trends |
Part 2: Validated Synthetic Pathways
Retrosynthetic Analysis
The most robust synthesis involves the Williamson Ether Synthesis , coupling the commercially available (or synthesized) 6-Bromo-2,3-difluorophenol with Benzyl Bromide . This route is preferred over Nucleophilic Aromatic Substitution (
Synthesis Protocol (Step-by-Step)
Reaction:
Reagents:
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Precursor: 6-Bromo-2,3-difluorophenol (1.0 eq)
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Electrophile: Benzyl Bromide (1.2 eq)
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Base: Potassium Carbonate (
) (2.0 eq) or Cesium Carbonate ( ) -
Solvent: DMF (Dimethylformamide) or Acetone (reflux)
Procedure:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-2,3-difluorophenol (e.g., 10 mmol) in anhydrous DMF (20 mL).
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Deprotonation: Add
(20 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure phenoxide formation.-
Expert Insight: The solution may turn slightly yellow/orange, indicating the formation of the phenoxide anion.
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Alkylation: Add Benzyl Bromide (12 mmol) dropwise via syringe.
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Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.
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Endpoint: Disappearance of the phenol starting material (
) and appearance of the less polar ether product ( ).
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Workup:
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Purification: Flash column chromatography on silica gel (Eluent: 0-10% EtOAc in Hexanes).
Pathway Visualization
Figure 1: Synthetic route from basic phenol to target ether, highlighting the bromination and protection steps.
Part 3: Applications & Strategic Utility
Pharmaceutical Intermediate
This compound is a "protected scaffold" used in the development of:
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NMT Inhibitors: The 2,3-difluoro motif is crucial for metabolic stability and binding affinity in N-myristoyl transferase inhibitors, used for treating protozoan infections (Malaria, Leishmaniasis) [1].
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Levofloxacin Analogs: The difluoro-bromo substitution pattern allows for cyclization into benzoxazine cores, essential for fluoroquinolone antibiotics [2].
Cross-Coupling Module
The Benzyl (Bn) group acts as a robust protecting group for the phenol, stable to basic conditions. The Bromine (Br) atom at position 6 is the reactive handle for:
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Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl systems.
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Buchwald-Hartwig Amination: Formation of C-N bonds for aniline derivatives.
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Lithiation: Halogen-lithium exchange (using
-BuLi) to introduce electrophiles (aldehydes, ketones) at the 6-position.
Part 4: Safety Data & Handling (SDS Summary)
Note: Specific toxicological data for CAS 2230481-34-0 is limited. The following is derived from structural analogs (Halogenated Aryl Ethers).
GHS Classification (Predicted)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Safety Decision Tree
Figure 2: Immediate response protocol for exposure incidents.
References
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US Patent 20200339586A1 . Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase. Google Patents. Link
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University of Oviedo . Chemoenzymatic routes toward valuable benzoxazine precursors. Link
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ChemicalBook . 1-Benzyloxy-6-bromo-2,3-difluorobenzene Product Details. Link
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GuideChem . Synthesis of 1-bromo-3,4-difluoro-2-methoxybenzene (Analogous Protocol). Link
